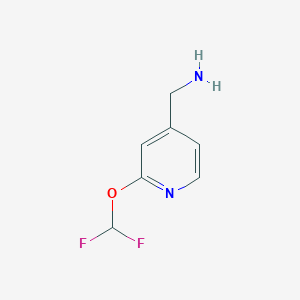

(2-(Difluoromethoxy)pyridin-4-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(difluoromethoxy)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUNPTNLRWDQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732120 | |

| Record name | 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943894-77-7 | |

| Record name | 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(difluoromethoxy)pyridin-4-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of (2-(Difluoromethoxy)pyridin-4-yl)methanamine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group has emerged as a substituent of particular interest. This technical guide provides a comprehensive overview of (2-(Difluoromethoxy)pyridin-4-yl)methanamine (CAS Number: 943894-77-7), a key building block in the synthesis of novel therapeutics. We will delve into its physicochemical properties, provide a detailed, plausible synthesis pathway based on established chemical transformations, and explore its application in the development of selective muscarinic M4 receptor activators for the treatment of central nervous system disorders. This guide is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile intermediate in their discovery programs.

Introduction: The Rise of Difluoromethoxy Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. When combined with the unique properties of the difluoromethoxy (-OCHF₂) group, a powerful synergy emerges. The difluoromethoxy group acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups, often with improved metabolic stability. Its introduction into a molecule can significantly enhance properties such as membrane permeability and metabolic half-life, critical parameters in the optimization of drug candidates. This compound represents a strategically designed building block that combines these advantageous features, making it a valuable intermediate for the synthesis of complex molecules targeting a range of therapeutic areas.

Physicochemical Properties

| Property | Predicted/Reported Value | Source |

| CAS Number | 943894-77-7 | ChemicalBook[1] |

| Molecular Formula | C₇H₈F₂N₂O | PubChemLite[2] |

| Molecular Weight | 174.15 g/mol | PubChemLite[2] |

| Predicted XlogP | 1.0 | PubChemLite[2] |

| Monoisotopic Mass | 174.06047 Da | PubChemLite[2] |

| Physical State | Not available (likely a liquid or low-melting solid) | Inferred |

| Solubility | Not available (expected to have moderate aqueous and organic solvent solubility) | Inferred |

Synthesis of this compound: A Plausible and Detailed Workflow

While a specific, publicly available, step-by-step synthesis protocol for this compound is not documented, a robust and logical synthetic route can be constructed based on well-established chemical transformations of pyridine derivatives. The proposed pathway involves three key stages: the synthesis of a 4-cyanopyridine precursor, the introduction of the difluoromethoxy group, and the final reduction of the nitrile to the desired primary amine.

Stage 1: Synthesis of 2-Hydroxy-4-cyanopyridine

The synthesis begins with a commercially available starting material, 2-chloro-4-cyanopyridine. Hydrolysis of the 2-chloro substituent to a hydroxyl group provides the key intermediate, 2-hydroxy-4-cyanopyridine.

Protocol:

-

To a solution of 2-chloro-4-cyanopyridine in a suitable solvent such as aqueous dioxane, add a base, for example, sodium hydroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid, such as hydrochloric acid, to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2-hydroxy-4-cyanopyridine.

Stage 2: Difluoromethylation of 2-Hydroxy-4-cyanopyridine

The introduction of the difluoromethoxy group is a critical step. This can be achieved through the O-difluoromethylation of the 2-hydroxypyridine intermediate using a suitable difluoromethylating agent.

Protocol:

-

Suspend 2-hydroxy-4-cyanopyridine and a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

To this suspension, add a difluoromethylating agent. A common and effective reagent for this transformation is sodium chlorodifluoroacetate.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-(difluoromethoxy)pyridine-4-carbonitrile.

Stage 3: Reduction of 2-(Difluoromethoxy)pyridine-4-carbonitrile

The final step is the reduction of the nitrile group to the primary amine. This is a common transformation that can be accomplished using various reducing agents. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol:

-

Dissolve 2-(difluoromethoxy)pyridine-4-carbonitrile in a suitable solvent, such as methanol or ethanol, containing a catalytic amount of a hydrogenation catalyst, for instance, Raney nickel or palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Caption: Proposed synthetic workflow for this compound.

Application in Drug Discovery: A Key Building Block for Muscarinic M4 Receptor Activators

The muscarinic acetylcholine M4 receptor is a promising drug target for the treatment of schizophrenia and other central nervous system disorders.[3] Selective activators of the M4 receptor have the potential to offer antipsychotic and cognitive-enhancing effects with fewer side effects than existing treatments.[4][5]

This compound has been identified as a crucial intermediate in the synthesis of novel and selective muscarinic M4 receptor activators. For instance, in patent EP 3642202 B1 by Pfizer Inc., a structurally related analog is used to construct complex molecules that demonstrate M4 receptor activation. The (2-(difluoromethoxy)pyridin-4-yl)methylamine core provides a key structural element that can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties. The difluoromethoxy group, in this context, likely contributes to improved metabolic stability and brain penetration, which are critical attributes for CNS-acting drugs.

Caption: Logical relationship of the core building block to its therapeutic application.

Safety, Handling, and Storage

Hazard Statements (inferred from hydrochloride salt and related compounds):

-

Harmful if swallowed.[6]

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust, fumes, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a pyridine scaffold and a difluoromethoxy group provides a powerful tool for the optimization of drug candidates, particularly those targeting the central nervous system. The plausible and robust synthetic pathway outlined in this guide, coupled with the clear application in the development of selective muscarinic M4 receptor activators, underscores the value of this compound in contemporary drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of well-designed, fluorinated building blocks like this compound will undoubtedly continue to expand.

References

-

Washington State University. Pyridine Standard Operating Procedure. [Link]

- Pfizer Inc. DIHYDRO-PYRROLO-PYRIDINE DERIVATIVES.

-

Miyauchi, M., et al. (2020). Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases. Journal of Medicinal Chemistry. [Link]

-

Brady, A. E., et al. (2008). Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

PubChem. Razpipadon. [Link]

-

PubChem. [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. [Link]

-

PubChemLite. This compound. [Link]

-

Chan, W. Y., et al. (2018). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. PubChemLite - this compound (C7H8F2N2O) [pubchemlite.lcsb.uni.lu]

- 3. Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-Depth Technical Guide to (2-(Difluoromethoxy)pyridin-4-yl)methanamine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride, a fluorinated pyridine building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthetic protocol, analytical characterization, and prospective applications. The narrative is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to effectively utilize this versatile compound in their discovery programs.

Introduction: The Strategic Value of Fluorination in Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The strategic incorporation of fluorine-containing substituents has become a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCHF₂) offers a unique balance of lipophilicity, metabolic stability, and electronic effects, making it an increasingly popular substituent in the design of novel therapeutics.

This compound hydrochloride combines these two key features: a biologically relevant pyridine core and a property-enhancing difluoromethoxy group. The primary amine functionality at the 4-position provides a crucial handle for further chemical elaboration, allowing for its incorporation into a diverse range of molecular architectures. This guide will delve into the core attributes of this compound, providing the technical foundation necessary for its successful application in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. While experimentally determined data for this specific molecule is not extensively published, we can infer key properties based on its structure and available data for related compounds.

| Property | Value/Information | Source/Method |

| CAS Number | 943843-27-4 | Chemical Abstracts Service[2][3][4] |

| Molecular Formula | C₇H₉ClF₂N₂O | Supplier Data[5] |

| Molecular Weight | 210.61 g/mol | Calculated[5] |

| Appearance | Off-white to white solid (predicted) | General knowledge of hydrochloride salts |

| Solubility | Soluble in water, methanol, DMSO (predicted) | General knowledge of hydrochloride salts |

| pKa (predicted) | Basic pKa of the primary amine is predicted to be around 8.5-9.5. The pyridine nitrogen pKa will be significantly lower due to the electron-withdrawing difluoromethoxy group. | ACD/Labs Percepta |

| cLogP (predicted) | ~1.5 - 2.0 | ChemDraw, ACD/Labs Percepta[6][7] |

The difluoromethoxy group is a key modulator of these properties. Compared to a methoxy group, it is more lipophilic and electron-withdrawing. This increased lipophilicity can enhance membrane permeability, while the electron-withdrawing nature can influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets.[1]

Synthesis and Purification: A Reliable and Scalable Protocol

The synthesis of this compound hydrochloride can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative and robust method based on established chemical transformations for analogous pyridine derivatives.

Synthetic Scheme

Caption: Synthetic route to this compound hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Difluoromethoxy)-4-cyanopyridine

-

Rationale: This step introduces the key difluoromethoxy group onto the pyridine ring. The use of sodium chlorodifluoroacetate as the difluoromethylating agent is a common and effective method. The cyano group at the 4-position is a stable precursor to the desired aminomethyl functionality.

-

Procedure:

-

To a stirred solution of 2-hydroxy-4-cyanopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0-3.0 eq).

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)-4-cyanopyridine.[8][9][10]

-

Step 2: Synthesis of this compound

-

Rationale: The reduction of the nitrile to a primary amine is a crucial transformation. Catalytic hydrogenation using Raney Nickel is a widely used and efficient method for this purpose. The presence of ammonia helps to minimize the formation of secondary amine byproducts.[11][12]

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 2-(difluoromethoxy)-4-cyanopyridine (1.0 eq) in methanol saturated with ammonia.

-

Add a catalytic amount of Raney Nickel (5-10 wt%).

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Step 3: Formation and Purification of the Hydrochloride Salt

-

Rationale: The hydrochloride salt is typically more stable, crystalline, and easier to handle than the free base. Precipitation from a suitable organic solvent ensures a high-purity final product.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride (e.g., 2 M in diethyl ether or isopropanol) dropwise with stirring until the solution becomes acidic.

-

A precipitate will form. Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[13][14][15][16]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the pyridine ring protons, the aminomethyl protons, and the unique triplet for the -OCHF₂ proton (typically around δ 6.5-7.5 ppm with a J-coupling of ~70-80 Hz).

-

¹³C NMR: The carbon spectrum will show signals for the pyridine carbons, the aminomethyl carbon, and the carbon of the difluoromethoxy group, which will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will exhibit a doublet for the two equivalent fluorine atoms of the -OCHF₂ group, coupled to the proton.[17][18][19]

Mass Spectrometry (MS)

-

Low-Resolution Mass Spectrometry (LRMS): Typically performed using LC-MS, this will confirm the molecular weight of the free base.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Fragmentation Pattern: Under collision-induced dissociation (CID), benzylamines typically show a characteristic loss of ammonia (NH₃).[20][21][22][23][24] The fragmentation of the pyridine ring can also provide structural information.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase will be used to determine the purity of the final compound. A purity of >95% is generally required for research applications.

-

Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should be within ±0.4% of the theoretical values for the hydrochloride salt.

Applications in Drug Discovery and Chemical Biology

This compound hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the combination of the pharmacologically relevant pyridine core and the beneficial properties imparted by the difluoromethoxy group.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The difluoromethoxy group can enhance binding affinity and improve metabolic stability, making this compound an attractive starting point for the development of novel kinase inhibitors for oncology and other therapeutic areas.

-

GPCR Ligands: Pyridine derivatives are known to interact with various G-protein coupled receptors (GPCRs). The aminomethyl group can be elaborated to introduce pharmacophoric elements that target specific GPCRs, such as those involved in central nervous system disorders.

-

Agrochemicals: Fluorinated compounds play a significant role in modern agrochemicals. The unique properties of the difluoromethoxy group can lead to the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.[1]

-

Chemical Probes: The primary amine allows for facile conjugation to fluorescent dyes, biotin, or other tags, enabling the synthesis of chemical probes to study biological pathways and target engagement.

A recent study highlighted the potential of difluoromethoxy pyridinyl prop-2-ene-1-ones as antimicrobial agents, demonstrating notable antibacterial and antifungal activities.[25] Furthermore, the screening of pyridine derivatives has identified inhibitors of human hydrogen sulfide-synthesizing enzymes, which are implicated in various diseases.[26] These examples underscore the broad therapeutic potential of molecules derived from this versatile scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

-

Hazard Identification: Based on supplier safety data for similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a strategically designed building block that offers significant advantages for medicinal chemistry and drug discovery. The convergence of a privileged pyridine scaffold with the modulating effects of the difluoromethoxy group provides a powerful platform for the synthesis of novel compounds with enhanced physicochemical and pharmacokinetic properties. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this valuable reagent into their research endeavors, accelerating the discovery of the next generation of therapeutics and chemical probes.

References

- Flament, J. P., & Decouzon, M. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(2), 143–151.

- Goyal, S. S., & Koneru, S. (2012). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 23(10), 1739–1748.

-

ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Retrieved from [Link]

-

ChemWhat. 943843-27-4(this compound...). Retrieved from [Link]

-

ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Elite Flow Control UK Limited. This compound hydrochloride. Retrieved from [Link]

-

Wisdom Library. (2024). Synthesis and screening of difluoromethoxy pyridinyl prop-2-ene-1-ones. Retrieved from [Link]

- THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (1993). HETEROCYCLES, 36(10), 2393.

-

American Elements. (2-Fluoropyridin-4-yl)methanamine hydrochloride. Retrieved from [Link]

- Google Patents. (CN108840820A) - The method of one-step synthesis aminopyridine and 4-aminopyridine.

-

ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

- Preparation of Cyanopyridines by Direct Cyan

- National Institutes of Health. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Bioorganic & Medicinal Chemistry, 20(1), 262-276.

- Google Patents. (WO2012095691A1) - An improved process for producing aminopyridines.

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

- Huo, Z., & Yamamoto, H. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.

- Google Patents. (CN103467370A) - Synthesis method of cyanopyridine and derivatives thereof.

- Google Patents. (CN101602719B) - Synthesis method of 4-cyanopyridine.

- Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(1), 137-142.

- Rakhmatullin, I., Galiullina, L., Garipov, M., Strel'nik, A., Shtyrlin, Y., & Klochkov, V. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Magnetic Resonance in Chemistry, 54(12), 996-999.

- National Institutes of Health. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 11(2), 203–209.

- National Institutes of Health. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 773.

- National Institutes of Health. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.

- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(11), 2539.

- National Institutes of Health. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 11(2), 203–209.

- National Institutes of Health. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 66(15), 10456–10481.

-

National Institutes of Health. Razpipadon. PubChem. Retrieved from [Link]

- Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine.

- Google Patents. (US5942625A) - Preparation of chloromethylpyridine hydrochlorides.

-

Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

Sources

- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 2. arctomsci.com [arctomsci.com]

- 3. 943843-27-4(this compound hydrochloride) | Kuujia.com [kuujia.com]

- 4. This compound hydrochloride | 943843-27-4 [chemicalbook.com]

- 5. achmem.com [achmem.com]

- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 10. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. guidechem.com [guidechem.com]

- 16. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 20. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and screening of difluoromethoxy pyridinyl prop-2-ene-1-ones [wisdomlib.org]

- 26. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of (2-(Difluoromethoxy)pyridin-4-yl)methanamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. The difluoromethoxy group (-OCHF₂), in particular, has garnered significant interest as it can act as a bioisostere for more traditional functional groups like hydroxyl or thiol, while also enhancing key pharmacokinetic properties. When appended to a pyridine scaffold—a privileged heterocycle in a multitude of approved drugs—the resulting molecule, such as (2-(Difluoromethoxy)pyridin-4-yl)methanamine, represents a valuable building block for the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these characteristics is paramount for its effective utilization in drug design, formulation development, and preclinical evaluation. The following sections will delve into its key properties, present robust protocols for their experimental determination, and discuss its chemical stability and reactivity profile.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's behavior from initial formulation to its interaction with biological targets. The key properties of this compound are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈F₂N₂O | - |

| Molecular Weight | 174.15 g/mol | - |

| CAS Number | 943894-77-7 | [1] |

| Predicted XlogP | 1.0 | PubChem[2] |

| Predicted pKa | ||

| - Basic (pyridinium ion) | ~4.5 - 5.5 | In-silico Prediction |

| - Basic (aminium ion) | ~8.5 - 9.5 | In-silico Prediction |

| Predicted Aqueous Solubility | In-silico Prediction | |

| - Intrinsic Solubility (S₀) | Moderately Soluble | In-silico Prediction |

| Appearance | No data available | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

Note: Predicted values for pKa and aqueous solubility are derived from established computational models and should be confirmed by experimental determination.

Chemical Structure and Key Functional Groups

The structure of this compound is foundational to its chemical behavior.

Figure 1: 2D structure of this compound.

The molecule possesses three key functional regions that dictate its properties:

-

Pyridine Ring: A basic nitrogenous heterocycle that can be protonated. Its aromatic nature contributes to the molecule's stability.

-

Difluoromethoxy Group: This electron-withdrawing group can influence the basicity of the pyridine ring and enhance metabolic stability by blocking potential sites of oxidation.[3]

-

Aminomethyl Group: A primary amine that is also basic and can be protonated. This group provides a key handle for derivatization and interaction with biological targets.

Experimental Determination of Physicochemical Properties

While in-silico predictions are valuable for initial assessment, experimental determination of physicochemical properties is crucial for accurate drug development decisions. The following are standard, robust protocols for key parameters.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement.[4] For this compound, with two basic centers (the pyridine nitrogen and the primary amine), potentiometric titration is the gold-standard method for pKa determination.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-10 mM. The final concentration of the organic co-solvent should be kept to a minimum, typically less than 10%.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

-

Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The two distinct pKa values for the pyridine and aminomethyl groups should be discernible.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and ability to resolve multiple pKa values in a single experiment. The use of a co-solvent is necessary for compounds with limited aqueous solubility, but its concentration must be controlled as it can influence the measured pKa.

Figure 2: Workflow for pKa determination by potentiometric titration.

LogP Determination by Shake-Flask Method

The partition coefficient (logP) between octanol and water is a key indicator of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a direct and reliable way to measure logP.

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning. Subsequently, centrifuge the mixture to ensure complete phase separation.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logP using the formula: logP = log₁₀([Compound]octanol / [Compound]water).

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between the two phases, providing a true thermodynamic value. Pre-saturation of the solvents is critical to avoid volume changes during the experiment that would affect the concentration measurements.

Aqueous Solubility Determination by Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is a classic and reliable approach for determining thermodynamic solubility.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and solid forms of the compound.

-

Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Causality Behind Experimental Choices: Using an excess of the solid compound ensures that a saturated solution is formed. The extended equilibration time is necessary to reach a true thermodynamic equilibrium, which is crucial for obtaining a reliable solubility value.

Chemical Stability and Reactivity

This compound is expected to be reasonably stable under standard laboratory conditions. However, its functional groups present potential reactivity pathways that should be considered.

-

Basicity and Salt Formation: The presence of two basic nitrogen atoms (pyridine and primary amine) means the compound will readily form salts with acids. The hydrochloride salt is a common form for handling and formulation.

-

Oxidation: The aminomethyl group can be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere and protected from light.

-

Stability of the Difluoromethoxy Group: The difluoromethoxy group is generally more stable to metabolic degradation than a simple methoxy group, which is one of the key reasons for its use in drug design. It is also relatively stable to chemical transformations, though harsh acidic or basic conditions could potentially lead to hydrolysis.

-

Reactivity of the Primary Amine: The primary amine is a nucleophile and can participate in a variety of chemical reactions, including acylation, alkylation, and reductive amination. This provides a versatile handle for further chemical modification.

Representative Synthesis

Figure 3: A plausible retrosynthetic pathway for this compound.

A forward synthesis could involve the following key steps:

-

Synthesis of the Pyridine Core: Starting from commercially available materials, a multi-step synthesis would be employed to construct the 2-hydroxy-4-cyanopyridine intermediate.

-

Difluoromethylation: The hydroxyl group of 2-hydroxy-4-cyanopyridine would be converted to the difluoromethoxy group. This is a critical step and can be achieved using various difluoromethylating agents.

-

Reduction of the Nitrile: The cyano group at the 4-position of the pyridine ring would then be reduced to the primary amine of the aminomethyl group. This is typically accomplished using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

This synthetic approach allows for the late-stage introduction of the aminomethyl group, which is often advantageous in multi-step syntheses.

Conclusion

This compound is a valuable building block in drug discovery, combining the privileged pyridine scaffold with the beneficial properties of the difluoromethoxy group. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its successful application. While in-silico predictions provide a useful starting point, the experimental protocols outlined herein are critical for obtaining the accurate and reliable data needed to drive informed decisions in the complex process of drug development.

References

-

MoKa - pKa modelling - Molecular Discovery. (n.d.). Retrieved January 19, 2026, from [Link]

-

Epik | Schrödinger. (n.d.). Retrieved January 19, 2026, from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved January 19, 2026, from [Link]

-

Macro-pKa | Schrödinger. (n.d.). Retrieved January 19, 2026, from [Link]

- Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.

-

ChemDraw | Revvity Signals Software. (n.d.). Retrieved January 19, 2026, from [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). Retrieved January 19, 2026, from [Link]

- St. John-Williams, L. (2021). SolTranNet – A machine learning tool for fast aqueous solubility prediction.

- Sorkun, M. C., et al. (2021). SolTranNet–A Machine Learning Tool for Fast Aqueous Solubility Prediction.

-

Sorkun, M. C. (n.d.). AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). GitHub. Retrieved January 19, 2026, from [Link]

- Romero, A. A., et al. (2019).

- Patent EP 2307355 B1. (2013). Novel synthesis of substituted 4-amino-pyrimidines.

- Synthesis of 4-Substituted-2-amino-pyrimidines. (2007). Chinese Journal of Chemistry, 25(11), 1673-1677.

- Barata-Vallejo, S., & Postigo, A. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.

- Synthesis of 5-alkyl-4-amino-2-(trifluoromethyl)pyridines and their transformation into trifluoromethylated 1H-pyrazolo[4,3-c]pyridines. (2014). Tetrahedron, 70(36), 6265-6272.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Pharmaceuticals, 16(5), 731.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2020). Chemistry – A European Journal, 26(68), 15891-15897.

- Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). ACS Medicinal Chemistry Letters, 1(3), 113-117.

-

This compound. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7486-7494.

- Shen, X., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7066-7101.

-

[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

- 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2020). Molecules, 25(1), 199.

- Atomistic insights into the selective therapeutic activity of 6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one towards bromodomain-containing proteins. (2021). Computational Biology and Chemistry, 95, 107592.

-

[6-(difluoromethoxy)pyridin-2-yl]methanamine. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

[2-(4-fluorophenoxy)pyridin-4-yl]methanamine. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Razpipadon. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2022). RSC Advances, 12(29), 18663-18683.

- Kinetic solubility: Experimental and machine-learning modeling perspectives. (2021).

-

What is pKa and how is it used in drug development? Pion Inc. (2023). Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to (2-(Difluoromethoxy)pyridin-4-yl)methanamine: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] Among the various fluorinated motifs, the difluoromethoxy group (-OCHF₂) has emerged as a valuable bioisostere for methoxy and hydroxyl groups, offering a distinct combination of lipophilicity and hydrogen bond donating potential.

This technical guide focuses on (2-(Difluoromethoxy)pyridin-4-yl)methanamine, a key building block that has gained prominence in the synthesis of novel therapeutics. Its structure, combining a difluoromethoxylated pyridine ring with a reactive aminomethyl group, makes it a versatile intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route with detailed experimental considerations, and its significant application in the development of next-generation neurological drugs.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₈F₂N₂O.[3][4] Its structure is characterized by a pyridine ring substituted at the 2-position with a difluoromethoxy group and at the 4-position with a methanamine group.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₇H₈F₂N₂O | PubChem[3] |

| Molecular Weight | 174.15 g/mol | AChemBlock[4] |

| CAS Number | 943894-77-7 | BLDpharm[8] |

| IUPAC Name | This compound | AChemBlock[4] |

| Monoisotopic Mass | 174.06047 Da | PubChem[3] |

| Predicted XlogP | 1.0 | PubChem[3] |

| Predicted Topological Polar Surface Area (TPSA) | 45.91 Ų | ChemScene[9] |

| Predicted Hydrogen Bond Donor Count | 1 | ChemScene[9] |

| Predicted Hydrogen Bond Acceptor Count | 3 | ChemScene[9] |

| Predicted Rotatable Bond Count | 2 | ChemScene[9] |

Proposed Synthetic Pathway and Experimental Considerations

A definitive, step-by-step synthesis protocol for this compound is not extensively detailed in peer-reviewed literature. However, based on established synthetic methodologies for analogous pyridine derivatives, a plausible and efficient synthetic route can be proposed. This route commences with a commercially available starting material and employs robust chemical transformations.

Synthetic Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-(Difluoromethoxy)pyridine-4-carbonitrile

The initial step involves the introduction of the difluoromethoxy group onto the pyridine ring. A common and effective method for this transformation is the reaction of a chloropyridine derivative with a difluoromethoxide source.

Underlying Principle: The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 2-position of the ring towards nucleophilic attack. Sodium chlorodifluoroacetate, upon heating, decarboxylates to generate the difluoromethyl anion, which then attacks the electron-deficient carbon, displacing the chloride.

Detailed Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-cyanopyridine (1.0 eq) and sodium chlorodifluoroacetate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

-

Reaction Execution: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(difluoromethoxy)pyridine-4-carbonitrile.

Step 2: Reduction of 2-(Difluoromethoxy)pyridine-4-carbonitrile to this compound

The final step is the reduction of the nitrile functionality to a primary amine. Catalytic hydrogenation is a widely used and efficient method for this transformation.

Causality of Experimental Choices: The use of Raney Nickel as a catalyst is common for nitrile reductions due to its high activity and selectivity. The addition of ammonia to the reaction mixture helps to suppress the formation of secondary and tertiary amine byproducts by reacting with any intermediate imine species. Methanol is a suitable solvent for this hydrogenation reaction.

Detailed Experimental Protocol:

-

Catalyst and Reagent Setup: In a high-pressure hydrogenation vessel, add 2-(difluoromethoxy)pyridine-4-carbonitrile (1.0 eq) and a catalytic amount of Raney Nickel (e.g., 10-20% w/w).

-

Solvent and Additive: Add a solution of ammonia in methanol (e.g., 7N) to the vessel.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitoring and Completion: The reaction progress can be monitored by the uptake of hydrogen. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or crystallization if necessary.

Application in Drug Discovery: A Key Building Block for M4 Muscarinic Receptor Modulators

This compound has emerged as a critical intermediate in the synthesis of novel positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. M4 receptors are predominantly expressed in the central nervous system and are a promising therapeutic target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.

The aminomethyl functionality of this compound provides a key attachment point for building more complex molecules. For instance, it can be used in amide bond formation or reductive amination reactions to link the difluoromethoxypyridine core to other pharmacophoric elements, ultimately leading to potent and selective M4 PAMs. The difluoromethoxy group, as discussed earlier, can contribute to improved metabolic stability and brain penetration of the final drug candidates.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a fluorinated pyridine core and a reactive primary amine makes it an attractive starting material for the synthesis of complex and biologically active molecules. The proposed synthetic route, based on established chemical principles, offers a practical approach to its preparation. The critical role of this compound in the development of M4 muscarinic receptor modulators highlights its significance in the ongoing quest for novel treatments for challenging neurological disorders. This guide provides a solid foundation of technical information to support further research and application of this important chemical entity.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0243942). [Link]

-

ResearchGate. 1 H (500 MHz) and 13 C (125 MHz) NMR Data of Compounds 2 and 3. [Link]

-

Supporting Materials. 1H-NMR and 13C-NMR Spectra. [Link]

-

Goti, A. et al. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]

-

Goti, A. et al. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PubMed Central. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Pouleau, C. et al. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

-

PubChemLite. This compound. [Link]

-

Hughes, J. P. et al. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. [Link]

- Google Patents.

-

Leeson, P. D. & Davis, A. M. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters. [Link]

- Google Patents.

- European Patent Office.

-

Huo, Z. et al. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. [Link]

-

Salman, A. S. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. PubMed. [Link]

- Google Patents.

-

CP Lab Safety. This compound hydrochloride, 95% Purity, C7H9ClF2N2O, 1 gram. [Link]

-

PubChem. Razpipadon. [Link]

-

MDPI. Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. [Link]

-

ResearchGate. Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. [Link]

-

PubMed. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. [Link]

-

PubMed. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. [Link]

Sources

- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - this compound (C7H8F2N2O) [pubchemlite.lcsb.uni.lu]

- 4. This compound 97% | CAS: 943894-77-7 | AChemBlock [achemblock.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 943894-77-7|this compound|BLD Pharm [bldpharm.com]

- 9. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]

Spectroscopic Characterization of (2-(Difluoromethoxy)pyridin-4-yl)methanamine: A Predictive Guide

Abstract

(2-(Difluoromethoxy)pyridin-4-yl)methanamine is a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The introduction of a difluoromethoxy group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics. Despite its importance as a building block, a comprehensive, publicly available set of experimental spectroscopic data for this compound is currently absent from the scientific literature.

This technical guide addresses this critical gap by providing a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Grounded in foundational spectroscopic principles and supported by data from structurally analogous compounds, this document serves as an authoritative reference for scientists seeking to synthesize, identify, or utilize this compound. It offers detailed, step-by-step protocols for data acquisition and an in-depth interpretation of the predicted spectral features, thereby establishing a benchmark for its future empirical characterization.

Introduction: The Structural and Pharmaceutical Significance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique blend of electronic and steric properties. It can act as a bioisostere for other functional groups, enhance metabolic stability by blocking sites of oxidation, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.

This compound combines this valuable functional group with a pyridyl-methylamine scaffold, a common structural motif in pharmacologically active agents. The pyridine ring provides a basic nitrogen atom capable of forming key hydrogen bonds with biological targets, while the aminomethyl group offers a versatile handle for further chemical modification.

Given the absence of published experimental data, this guide provides a robust, predicted spectroscopic profile to aid researchers in the unambiguous identification and characterization of this molecule. The predictions herein are based on established principles of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, validated by comparison with known data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its atomic connectivity and chemical environment.

Recommended Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH₂).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Acquire a sufficient number of scans (typically >1024) to achieve adequate sensitivity.

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set an appropriate spectral width centered around the expected chemical shift of the -OCF₂H group (approx. -80 to -90 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the internal standard.

Caption: General workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, the amine protons, and the unique triplet from the difluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~8.25 | d | 1H | H-6 | The proton ortho to the pyridine nitrogen is typically the most deshielded due to the inductive effect and anisotropy of the nitrogen atom. |

| ~7.50 | t (¹JHF = 73 Hz) | 1H | -OCH F₂ | This signal is highly characteristic. The proton on the difluoromethoxy group is split into a triplet by the two equivalent fluorine atoms. The large coupling constant is typical for geminal H-F coupling. |

| ~7.30 | s | 1H | H-3 | This proton is expected to be a singlet (or a very narrow doublet) as its coupling to H-5 is often negligible (⁴JHH ≈ 0). |

| ~7.15 | d | 1H | H-5 | This proton is ortho to the aminomethyl group and meta to the nitrogen, appearing as a doublet due to coupling with H-6. |

| ~3.90 | s | 2H | -CH ₂NH₂ | The methylene protons adjacent to the aromatic ring and the amine group are expected to appear as a sharp singlet. |

| ~1.80 | br s | 2H | -CH₂NH ₂ | The amine protons are typically broad due to quadrupole broadening and chemical exchange. Their chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon spectrum will confirm the carbon skeleton and show the significant effect of the fluorine and nitrogen atoms on the chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |

| ~163.5 | C-2 | The carbon atom directly attached to the electronegative oxygen of the difluoromethoxy group is significantly deshielded. |

| ~151.0 | C-4 | The carbon bearing the aminomethyl group. Its chemical shift is influenced by both the ring nitrogen and the substituent. |

| ~148.0 | C-6 | The carbon atom adjacent to the pyridine nitrogen is deshielded due to the nitrogen's electron-withdrawing nature. |

| ~117.5 | C-5 | Aromatic carbon whose chemical shift is influenced by its position relative to the nitrogen and other substituents. |

| ~115.0 (t, ¹JCF = 258 Hz) | -OC F₂ | This is the most characteristic signal in the ¹³C NMR spectrum. The carbon is split into a large triplet by the two directly attached fluorine atoms. The ¹JCF coupling constant is typically very large. |

| ~112.0 | C-3 | Aromatic carbon whose chemical shift reflects its electronic environment within the pyridine ring. |

| ~45.0 | -C H₂NH₂ | The aliphatic methylene carbon, appearing in the expected upfield region. |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum provides a direct and unambiguous confirmation of the difluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Key Insights |

| ~-85.0 | d (¹JFH = 73 Hz) | -OCF ₂H | The two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal is split into a doublet by the geminal proton. The chemical shift is characteristic for a difluoromethoxy group attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Recommended Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation. A thin film of the neat compound (if liquid) or a small amount of solid powder is placed directly on the ATR crystal.

-

Instrument Setup:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed as % Transmittance versus wavenumber (cm⁻¹).

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Key Insights |

| 3400-3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium | Two distinct bands are expected for the primary amine, characteristic of this functional group. |

| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring | Medium-Weak | Corresponds to the C-H bonds on the pyridine ring. |

| 2950-2850 | C-H stretch (aliphatic) | Methylene (-CH₂-) | Medium-Weak | Corresponds to the C-H bonds of the aminomethyl group. |

| ~1600, ~1570 | C=N, C=C stretch | Pyridine Ring | Strong-Medium | These absorptions are characteristic of the pyridine ring vibrations. |

| 1250-1000 | C-F stretch | Difluoromethoxy (-OCF₂) | Very Strong | The C-F stretching vibrations are typically the most intense peaks in the spectrum, providing a clear signature for the fluorinated group. |

| ~1200 | C-O-C stretch (asymmetric) | Aryl Ether | Strong | The ether linkage between the pyridine ring and the difluoromethyl group will show a strong absorption band. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The predicted monoisotopic mass for C₇H₈F₂N₂O is 174.06047 Da.[1]

Recommended Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray Ionization (ESI) is recommended. It is a soft ionization technique that is well-suited for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid, is infused directly into the mass spectrometer or injected via an LC system.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ ion. A tandem MS (MS/MS) experiment can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation.

Predicted ESI-MS Spectrum and Fragmentation

In a positive mode ESI-MS experiment, the most prominent ion is expected to be the protonated molecule.

| Predicted m/z | Ion | Rationale |

| 175.0678 | [M+H]⁺ | The base peak corresponding to the protonated molecule (C₇H₉F₂N₂O⁺). High-resolution MS should confirm this mass to within 5 ppm. |

| 197.0497 | [M+Na]⁺ | An adduct with sodium ions, commonly observed in ESI-MS.[1] |

Tandem MS (MS/MS) Fragmentation:

The fragmentation of the [M+H]⁺ ion (m/z 175.07) would likely proceed via characteristic pathways, providing further structural confirmation.

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the loss of ammonia, which would lead to a fragment ion at m/z 158.04.

-

Benzylic Cleavage: Cleavage of the C-C bond between the pyridine ring and the methylene group is highly favorable, leading to the formation of a stable pyridyl cation. This would result in a fragment corresponding to the loss of the aminomethyl radical, leading to an ion around m/z 144, or subsequent rearrangements.

-

Cleavage of the Difluoromethoxy Group: Fragmentation can also involve the ether linkage, potentially through the loss of the •CHF₂ radical, leading to a pyridone-type fragment.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data serves as a foundational reference for any researcher working with this compound. The provided protocols and interpretations are designed to be a self-validating system for the empirical confirmation of the molecule's structure. As a key building block in contemporary chemical research, the data and insights presented herein should facilitate and accelerate future innovation in the fields of medicinal chemistry and materials science.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Sources

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Fluorinated Motif

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2][3][4] Unlike the more common methoxy (-OCH₃) or the highly lipophilic trifluoromethoxy (-OCF₃) groups, the difluoromethoxy group presents a nuanced profile, offering a valuable intermediate option for medicinal chemists.[1] This guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of its impact on molecular properties and synthetic accessibility.

Physicochemical Properties: A Triad of Influence

The utility of the difluoromethoxy group in medicinal chemistry stems from its distinct effects on three key physicochemical parameters: lipophilicity, hydrogen bonding potential, and acidity/basicity (pKa) of neighboring functional groups.

Lipophilicity: A Tunable Parameter

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. The Hansch hydrophobicity parameter (π), which quantifies the lipophilicity of a substituent, provides a clear comparison.

Table 1: Comparative Hansch Hydrophobicity Parameters (π)

| Substituent | Hansch π Value |

| Methoxy (-OCH₃) | -0.02 |

| Difluoromethoxy (-OCF₂H) | +0.46 |

| Trifluoromethoxy (-OCF₃) | +1.04[5] |

As the data indicates, the difluoromethoxy group moderately increases lipophilicity compared to the methoxy group, offering a finer level of control than the more lipophilic trifluoromethoxy group.[1] This intermediate lipophilicity can be advantageous in optimizing a drug's solubility and permeability, crucial for oral bioavailability.[5] However, it's important to note that the change in the logarithm of the octanol-water partition coefficient (ΔlogP) upon replacing a methyl with a difluoromethyl group can range from -0.1 to +0.4, indicating that the electronic environment of the molecule plays a significant role.[6][7]

Hydrogen Bonding: The "Lipophilic Hydrogen Bond Donor"